molecular formula C24H33N3O3S B2876339 2-((3,3-dimethyl-2-oxobutyl)thio)-3-pentyl-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 309750-00-3

2-((3,3-dimethyl-2-oxobutyl)thio)-3-pentyl-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No.: B2876339
CAS No.: 309750-00-3
M. Wt: 443.61
InChI Key: XPKXPIPWJWHQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic aromatic core with a ketone group at position 3. Its structure includes:

  • Thioether linkage at position 2: The (3,3-dimethyl-2-oxobutyl)thio group introduces steric bulk and metabolic stability compared to oxygen-based ethers.
  • Pyrrolidine-1-carbonyl at position 7: Likely influences solubility and protein-binding interactions via hydrogen bonding or π-stacking.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-pentyl-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-5-6-7-14-27-22(30)18-11-10-17(21(29)26-12-8-9-13-26)15-19(18)25-23(27)31-16-20(28)24(2,3)4/h10-11,15H,5-9,12-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKXPIPWJWHQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are widely studied for therapeutic applications, particularly as kinase inhibitors. Below is a detailed comparison with a structurally related compound from the European Patent Bulletin (2017):

Structural Comparison

Feature Target Compound Patent Compound (2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one)
Position 2 Substituent (3,3-dimethyl-2-oxobutyl)thio (thioether with ketone) Methyl-linked pyrazolo[3,4-d]pyrimidine (heterocyclic amine)
Position 3 Substituent 3-pentyl (linear alkyl chain) 2-(trifluoromethyl)benzyl (aromatic, fluorinated group)
Position 7 Substituent Pyrrolidine-1-carbonyl (amide-linked cyclic amine) None explicitly described; core modifications at other positions
Key Functional Groups Thioether, carbonyl, pentyl Pyrazolo-pyrimidine, trifluoromethyl, hydroxyl

Hypothesized Pharmacological Differences

Kinase Inhibition :

  • The patent compound is a PI3K inhibitor , with its pyrazolo-pyrimidine group likely interacting with the ATP-binding pocket . The target compound’s pyrrolidine carbonyl may exhibit similar binding but with altered selectivity due to reduced aromaticity.
  • The 3-pentyl chain in the target compound could enhance cell membrane penetration compared to the patent compound’s bulky benzyl group.

Metabolic Stability :

  • The thioether in the target compound may confer resistance to oxidative degradation compared to oxygen-based linkages. In contrast, the patent compound’s trifluoromethyl group improves metabolic stability via electronegative shielding.

Solubility :

  • The pyrrolidine-1-carbonyl group in the target compound may improve aqueous solubility relative to the patent compound’s hydrophobic trifluoromethylbenzyl substituent.

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Thioether groups (target compound) vs. heterocyclic amines (patent compound) suggest divergent strategies for balancing potency and pharmacokinetics.
  • Position 3 : Linear alkyl chains (target) vs. aromatic fluorinated groups (patent) highlight trade-offs between lipophilicity and target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.